4-(3-Bromophenyl)-1-methylpiperidine is a chemical compound that features a piperidine ring substituted with a bromophenyl group at the fourth position and a methyl group at the first position. This compound is of interest in medicinal chemistry due to its potential applications in drug design and synthesis.
The compound can be synthesized using various methods involving reactions with brominated phenyl compounds and piperidine derivatives. Its synthesis has been documented in several scientific articles and patents, which explore different synthetic routes and their efficiencies.
4-(3-Bromophenyl)-1-methylpiperidine belongs to the class of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. It is also classified as an aromatic compound due to the presence of the bromophenyl substituent.
The synthesis of 4-(3-Bromophenyl)-1-methylpiperidine can be approached through several methods:
A typical synthesis might involve dissolving piperidine in an appropriate solvent, adding the brominated phenyl compound, and then introducing a base to facilitate the reaction. The mixture is often refluxed for several hours, with progress monitored by thin-layer chromatography.
The molecular structure of 4-(3-Bromophenyl)-1-methylpiperidine can be represented as follows:
The structure features:
Spectroscopic data such as nuclear magnetic resonance and infrared spectroscopy can be utilized to confirm the structure:
4-(3-Bromophenyl)-1-methylpiperidine can participate in various chemical reactions:
In nucleophilic substitution reactions, conditions such as temperature, solvent choice, and reaction time are crucial for maximizing yield and selectivity. For instance, using polar aprotic solvents may enhance nucleophilicity.
The mechanism of action for 4-(3-Bromophenyl)-1-methylpiperidine largely depends on its interactions within biological systems. As a piperidine derivative, it may act on various neurotransmitter systems:
Studies examining its binding affinity to specific receptors would provide insight into its pharmacological profile. Quantitative structure-activity relationship studies could further elucidate how structural variations affect activity.
4-(3-Bromophenyl)-1-methylpiperidine has potential applications in:
This compound's unique structural features make it valuable for ongoing research in medicinal chemistry and related fields.
The systematic IUPAC name 4-(3-bromophenyl)-1-methylpiperidine precisely defines this compound’s molecular architecture: a meta-brominated phenyl ring attached to the 4-position of an N-methylated piperidine heterocycle. Its structural uniqueness arises from the synergistic integration of a planar aromatic system with a nonplanar alicyclic amine, creating distinct electronic and steric properties. The meta-bromine substitution diverges from common para-brominated analogs like 4-(4-bromophenyl)piperidine hydrochloride (CAS 769944-79-8) , influencing dipole alignment and molecular packing. Key features include:
Table 1: Structural Comparison of Bromophenyl-Substituted Piperidines
Compound | Substituent Position | Molecular Formula | Piperidine N-Substituent | Notable Feature | |
---|---|---|---|---|---|
4-(3-Bromophenyl)-1-methylpiperidine | meta-bromo | C₁₂H₁₆BrN | Methyl | Torsional freedom at C4-aryl bond | |
4-(4-Bromophenyl)piperidine HCl | para-bromo | C₁₁H₁₅BrClN | H (protonated) | Planar symmetry, higher crystallinity | |
1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine | meta-bromo | C₁₂H₁₆BrNO₂S | Sulfonyl linker | Enhanced polarity (LogP = 2.87) | [1] |
The development of bromophenyl-piperidine scaffolds traces back to mid-20th-century neuropharmacology, where unsubstituted phenylpiperidines served as opioid receptor probes. The strategic incorporation of bromine emerged as a pivotal innovation in the 1990s, primarily to:
Synthetic methodologies evolved from classical Schotten-Baumann acylation (e.g., FPMPM synthesis [8]) to modern catalytic approaches. Friedländer condensations and reductive aminations now dominate, yielding target compounds in >60% purity-adjusted yields . Commercial availability (e.g., 1-(4-bromophenyl)-4-methylpiperazine, CAS 130307-08-3, priced at €29.00/g [4]) underscores their industrial relevance.
This scaffold excels as a molecular bridge that merges the bioactive piperidine motif with versatile aryl halide chemistry. Its significance manifests in three domains:
Table 2: Computational and Experimental Profiles of Related Piperidine Bromides
Parameter | 4-(3-Bromophenyl)-1-methylpiperidine | 4-(4-Bromophenyl)piperidine HCl | Source |
---|---|---|---|
Molecular Weight | 254.17 g/mol | 276.60 g/mol | |
Predicted LogP | 3.45 | 2.79 (consensus) | |
TPSA | 12.03 Ų | 12.03 Ų | |
H-Bond Acceptors | 1 | 1 | |
CYP2D6 Inhibition | Predicted positive | Experimental IC₅₀ = 4.2 µM | |
Docking Score (HER2) | −7.89 kcal/mol | −6.21 kcal/mol |
Contemporary applications span oncology (e.g., BI-3802-associated piperidines ) and neurology, leveraging the piperidine’s affinity for sigma receptors. The scaffold’s balanced three-dimensionality (Fsp³ = 0.45 ) aligns with current trends in avoiding flat molecular architectures, reducing off-target interactions. Future directions include exploiting halogen bonds in protein-ligand recognition, as demonstrated in palladium(II) complexes for cancer therapy [6].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8